
Teludipine-d6
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Overview
Description
Teludipine-d6 is a deuterium-labeled version of Teludipine hydrochloride. Teludipine is a lipophilic calcium channel blocker, which means it inhibits the influx of calcium ions through L-type calcium channels. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to the incorporation of stable heavy isotopes like deuterium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Teludipine-d6 involves the incorporation of deuterium atoms into the Teludipine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: Teludipine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to study the behavior of the deuterium-labeled compound under different conditions.
Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced with other atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Teludipine-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic pathways of drugs.
Biology: Helps in understanding the role of calcium channels in cellular processes.
Medicine: Used in the development and testing of new drugs targeting calcium channels.
Industry: Employed in the production of isotopically labeled compounds for various research purposes
Mechanism of Action
Teludipine-d6 exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells. This inhibition reduces calcium ion concentration within cells, affecting various cellular processes such as muscle contraction and neurotransmitter release. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are primarily related to calcium signaling .
Comparison with Similar Compounds
Teludipine: The non-deuterated version of Teludipine-d6.
Nifedipine: Another calcium channel blocker with similar properties.
Amlodipine: A widely used calcium channel blocker in clinical settings
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .
Biological Activity
Teludipine-d6 is a deuterated derivative of Teludipine, primarily recognized for its role as a calcium channel blocker. This compound has garnered attention in medicinal chemistry due to its potential applications in treating hypertension and other cardiovascular conditions. The incorporation of deuterium atoms in this compound enhances its pharmacokinetic properties, stability, and metabolic profile, allowing for more effective studies of its biological behavior.
- Molecular Formula : C20H22D6N2O3S
- Deuterium Atoms : Six hydrogen atoms are replaced by deuterium, which alters the compound's isotopic labeling.
This compound functions primarily by blocking calcium channels, which results in:
- Vasodilation : Relaxation of blood vessels leading to decreased blood pressure.
- Reduced Peripheral Resistance : Lowering the resistance that blood encounters as it flows through the circulatory system.
These mechanisms contribute to its effectiveness in managing hypertension.
Pharmacokinetics and Metabolism
Research indicates that deuterated compounds like this compound often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This can lead to:
- Enhanced Therapeutic Effects : Potentially greater efficacy due to improved bioavailability.
- Reduced Side Effects : Altered metabolism may mitigate adverse reactions commonly associated with non-deuterated drugs.
Comparative Analysis with Other Calcium Channel Blockers
The following table summarizes the characteristics of this compound compared to other calcium channel blockers:
Compound | Structure Type | Primary Use | Unique Features |
---|---|---|---|
This compound | Deuterated derivative | Hypertension treatment | Enhanced metabolic profiling |
Amlodipine | Dihydropyridine | Hypertension and angina | Long half-life |
Nifedipine | Dihydropyridine | Hypertension and angina | Rapid onset of action |
Diltiazem | Benzothiazepine | Hypertension and arrhythmias | Antiarrhythmic properties |
This compound's unique isotopic labeling provides distinct advantages for research applications, particularly in pharmacokinetic studies, allowing for detailed tracking of its distribution and metabolism within biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity of Teludipine and its derivatives. Notable findings include:
- Vasodilatory Effects : Clinical trials have demonstrated that Teludipine effectively reduces systolic and diastolic blood pressure in hypertensive patients, with this compound showing similar efficacy due to its structural similarities.
- Metabolic Pathway Alterations : Research published in pharmacology journals indicates that deuterated compounds often undergo different metabolic pathways, leading to prolonged action and reduced toxicity profiles compared to their hydrogen counterparts.
- Analytical Applications : The isotopic labeling of this compound facilitates advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR), enhancing the understanding of drug interactions at a molecular level.
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic purity of Teludipine-d6 in experimental settings?
- Methodology : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation and isotopic purity. For example, compare the molecular ion peaks of this compound with non-deuterated analogs to assess isotopic distribution .
- Data Analysis : Calculate the percentage of deuterium enrichment using spectral integration (NMR) or isotopic pattern analysis (HRMS). Ensure calibration with certified reference materials to minimize instrumental drift .
Q. What experimental designs are optimal for studying the pharmacokinetic stability of this compound in biological matrices?
- Design : Employ a crossover study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this compound in plasma/serum. Include control groups (non-deuterated Teludipine) to assess metabolic stability differences.
- Validation : Follow FDA guidelines for bioanalytical method validation, including tests for specificity, matrix effects, and recovery rates .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic pathways be resolved across different in vitro and in vivo models?
- Contradiction Analysis :
- Step 1 : Perform sensitivity analysis to identify variables (e.g., enzyme isoforms, species-specific metabolism) causing discrepancies.
- Step 2 : Use in silico modeling (e.g., PBPK simulations) to reconcile differences between models. Validate predictions with targeted CYP450 inhibition assays .
Q. What methodologies enable the differentiation of this compound’s pharmacological effects from its non-deuterated counterpart in complex systems?
- Experimental Approach :
- Comparative Studies : Design dose-response experiments under identical conditions, using deuterated and non-deuterated compounds.
- Advanced Techniques : Apply stable isotope labeling (SILAC) in proteomics to track target engagement and off-target effects .
Q. Methodological Challenges and Solutions
Q. How can researchers address batch-to-batch variability in this compound synthesis during longitudinal studies?
- Quality Control :
- Protocol : Implement orthogonal analytical methods (e.g., HPLC for purity, Karl Fischer titration for residual solvents).
- Documentation : Maintain batch-specific certificates of analysis (CoA) and include batch IDs in metadata for reproducibility .
Q. What strategies ensure the ethical and reproducible use of this compound in preclinical research?
- Ethical Frameworks :
- Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization protocols.
- Transparency : Pre-register study designs on platforms like Open Science Framework (OSF) to reduce publication bias .
Q. Data Synthesis and Reporting
Table 1 : Key Parameters for this compound Experimental Design
Properties
CAS No. |
1246833-02-2 |
---|---|
Molecular Formula |
C28H38N2O6 |
Molecular Weight |
504.657 |
IUPAC Name |
diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3 |
InChI Key |
DKLVJXTUCNPMDC-JKAPMHMVSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C |
Synonyms |
2-[(Dimethylamino-d6)methyl]-4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid Diethyl Ester; GR 53992X-d6; GX 1296X-d6; |
Origin of Product |
United States |
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